Dodecanal dimethyl acetal
Overview
Description
Dodecanal dimethyl acetal, also known as 1,1-dimethoxydodecane, is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. This compound is a derivative of dodecanal (lauraldehyde) and is commonly used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanal dimethyl acetal can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Dodecanal+2Methanol→Dodecanal Dimethyl Acetal+Water
Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high yields and purity. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the acetal .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid catalyst to revert to dodecanal and methanol.
Oxidation: It can be oxidized to form dodecanoic acid under strong oxidative conditions.
Substitution: The acetal group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of Lewis acids.
Major Products:
Hydrolysis: Dodecanal and methanol.
Oxidation: Dodecanoic acid.
Substitution: Various substituted dodecanal derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecanal dimethyl acetal has several applications in scientific research:
Chemistry: It is used as a protecting group for aldehydes in organic synthesis, allowing for selective reactions on other functional groups.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of dodecanal dimethyl acetal primarily involves its role as a protecting group. In the presence of an acid catalyst, it forms a stable acetal, protecting the aldehyde group from unwanted reactions. This stability is due to the formation of a cyclic intermediate during the acetalization process, which prevents the aldehyde from reacting with other reagents .
Comparison with Similar Compounds
- Methanal dimethyl acetal (formaldehyde dimethyl acetal)
- Ethanol dimethyl acetal (acetaldehyde dimethyl acetal)
- Propanal dimethyl acetal (propionaldehyde dimethyl acetal)
Comparison: Dodecanal dimethyl acetal is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain acetals. This makes it more suitable for applications requiring non-polar solvents or hydrophobic environments .
Properties
IUPAC Name |
1,1-dimethoxydodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWUYJULVYGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065797 | |
Record name | Dodecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fatty, citrus-like aroma | |
Record name | Dodecanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
Record name | Dodecanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 | |
Record name | Dodecanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14620-52-1 | |
Record name | 1,1-Dimethoxydodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14620-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanal dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane, 1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxydodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECANAL DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384YJ7FK35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dodecanal dimethyl acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Dodecanal Dimethyl Acetal be efficiently deprotected to yield the corresponding aldehyde?
A1: Yes, research indicates that this compound can be effectively deprotected to Dodecanal. A study demonstrated the successful hydrolysis of this compound in a solution of acetonitrile and water using catalytic amounts of π-acceptors. [] Among the tested π-acceptors, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) proved particularly effective. [] This deprotection strategy was further applied to the hydrolysis of tetrahydropyranyl ethers, yielding quantitative conversions to the corresponding alcohols. []
Q2: Are there any notable differences in reactivity between this compound and Dodecyl silyl ethers under these deprotection conditions?
A2: Interestingly, the study observed some differences in reactivity between this compound and Dodecyl silyl ethers during the deprotection process. [] While DDQ effectively cleaved this compound, Dodecyl triethylsilyl ether showed reactivity primarily in the presence of 7,7,8,8-tetracyanoquinodimethane (TCNQ) and Chloranil, particularly when exposed to room light. [] This difference suggests potential variations in reaction mechanisms and substrate specificity depending on the π-acceptor employed.
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